N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density due to the presence of different functional groups.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyridazine ring and the sulfonamide group are both reactive and could participate in a variety of chemical reactions.Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Applications
Sulfonamides, a group of compounds to which N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide likely belongs, have been extensively studied for their pharmacological properties and applications. They are primarily known for their antibacterial effectiveness, with specific compounds being used in treating urinary tract infections due to their ability to produce and maintain effective antibiotic concentrations in the serum and urine (Lindsay et al., 1958). This antibacterial property is attributed to their rapid absorption from the gastrointestinal tract and slow excretion in the urine, which allows for sustained therapeutic levels.
Moreover, sulfonamides have been investigated for their use in combination therapies, such as with trimethoprim, to enhance antibacterial efficacy (Etzel & Wesenberg, 1976). Such combinations have shown to maintain good tolerance and effectiveness in clinical trials.
Metabolism and Disposition
The metabolism and disposition of sulfonamide compounds have been subjects of research, highlighting their biotransformation through oxidative processes. Studies have shown that sulfonamides undergo metabolic pathways such as oxidative deamination and aliphatic hydroxylation, which are crucial for their pharmacological activity and elimination (Shaffer et al., 2008). Understanding these metabolic pathways is essential for optimizing the therapeutic use of sulfonamides and minimizing potential adverse effects.
Therapeutic Efficacy and Moiety Identification
Sulfonamides' efficacy in treating inflammatory conditions, such as ulcerative colitis and Crohn's disease, has also been a focus, with studies aiming to identify the active therapeutic moieties within these compounds. Research comparing the effects of sulfasalazine and its metabolites has shown that specific moieties, like 5-aminosalicylic acid, are responsible for the therapeutic effects in inflammatory bowel diseases (Klotz et al., 1980). This knowledge is crucial for developing more targeted therapies with fewer side effects.
Environmental Presence and Exposure
Investigations into the occurrence and exposure to sulfonamides in the environment have highlighted concerns about their presence in indoor and outdoor air, as well as in dust (Shoeib et al., 2005). Such studies are important for understanding human exposure to these compounds and assessing potential health risks.
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-4-24-16-9-8-15(18-19-16)13-6-5-7-14(10-13)21-26(22,23)17-11(2)20-25-12(17)3/h5-10,21H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLLZJXLHBZDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.